molecular formula C17H22ClI2N3O8 B13853113 4-Desiodo 4-chloroiopmamidol

4-Desiodo 4-chloroiopmamidol

Cat. No.: B13853113
M. Wt: 685.6 g/mol
InChI Key: KAAZHOLBYCSXBH-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

4-Desiodo 4-chloroiopmamidol undergoes various chemical reactions, including substitution reactions. The compound’s structure, which includes chloro and iodide groups, makes it susceptible to nucleophilic substitution reactions. Common reagents used in these reactions include nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific nucleophile used and the reaction conditions.

Scientific Research Applications

4-Desiodo 4-chloroiopmamidol is primarily used in proteomics research . It serves as a biochemical tool for studying protein interactions and functions. The compound’s unique structure allows it to interact with specific proteins, making it valuable in various research applications. Additionally, it is used as an impurity marker in the synthesis of Iopamidol, aiding in the quality control of radiocontrast media.

Mechanism of Action

The mechanism of action of 4-Desiodo 4-chloroiopmamidol involves its interaction with specific proteins The compound’s structure allows it to bind to certain protein targets, influencing their function and activity

Comparison with Similar Compounds

4-Desiodo 4-chloroiopmamidol is similar to other compounds used in radiocontrast media, such as Iopamidol and its related impurities. its unique structure, which includes both chloro and iodide groups, distinguishes it from other similar compounds. This structural uniqueness contributes to its specific interactions with proteins and its utility in proteomics research.

Similar Compounds:
  • Iopamidol
  • Iopamidol EP Impurity H
  • Other related compounds used in radiocontrast media

Properties

Molecular Formula

C17H22ClI2N3O8

Molecular Weight

685.6 g/mol

IUPAC Name

4-chloro-1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-5-[[(2R)-2-hydroxypropanoyl]amino]-2,6-diiodobenzene-1,3-dicarboxamide

InChI

InChI=1S/C17H22ClI2N3O8/c1-6(28)15(29)23-14-11(18)9(16(30)21-7(2-24)3-25)12(19)10(13(14)20)17(31)22-8(4-26)5-27/h6-8,24-28H,2-5H2,1H3,(H,21,30)(H,22,31)(H,23,29)/t6-/m1/s1

InChI Key

KAAZHOLBYCSXBH-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C(=O)NC1=C(C(=C(C(=C1Cl)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O

Canonical SMILES

CC(C(=O)NC1=C(C(=C(C(=C1Cl)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.